molecular formula C8H7BrO B1380582 5-Bromo-2-ethenylphenol CAS No. 1510865-23-2

5-Bromo-2-ethenylphenol

Cat. No. B1380582
CAS RN: 1510865-23-2
M. Wt: 199.04 g/mol
InChI Key: HJAWAZMJDCZCOT-UHFFFAOYSA-N
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Description

“5-Bromo-2-ethenylphenol” is a chemical compound with the molecular formula C8H7BrO . It has a molecular weight of 199.04 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7BrO/c1-2-6-3-4-7 (9)5-8 (6)10/h2-5,10H,1H2 . This indicates that the compound consists of a phenol group with a bromine atom and an ethenyl group attached to the benzene ring.

Scientific Research Applications

Synthesis and Organic Chemistry

5-Bromo-2-ethenylphenol is relevant in the field of organic synthesis. Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, demonstrating the utility of bromo-substituted compounds like this compound in organic synthesis. They showed that bromination can be regio- and chemoselective, indicating the potential of such compounds in creating various useful substances (Shirinian et al., 2012).

Biomedical Research

In biomedical research, bromophenols have been studied for their inhibitory properties against enzymes. Balaydın et al. (2012) synthesized bromophenols, including derivatives of this compound, to investigate their inhibitory effect on human cytosolic carbonic anhydrase II. This enzyme is relevant in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Environmental Health

In environmental health, Meerts et al. (2001) examined the estrogenic potencies of several polybrominated diphenyl ethers and hydroxylated PBDEs, including compounds structurally related to this compound. They found that these compounds could act as agonists of estrogen receptors, which has implications for understanding environmental pseudoestrogens (Meerts et al., 2001).

Antimicrobial Research

The antimicrobial properties of bromophenols have been a focus in research. Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides and found that these compounds, including structures similar to this compound, exhibited significant antibacterial activity. This highlights their potential in developing new antimicrobial agents (Xu et al., 2003).

Polymer Science

In polymer science, Ohshimizu and Ueda (2008) conducted research involving the synthesis of block copolymers using brominated compounds. Their work suggests the application of bromo-substituted compounds like this compound in the development of advanced polymer materials (Ohshimizu & Ueda, 2008).

Antioxidant Research

Li et al. (2011) explored the antioxidant activities of bromophenols isolated from marine algae, demonstrating that these compounds, which are structurally related to this compound, possess potent antioxidant properties. This research suggests the potential use of such compounds in food preservation and pharmaceuticals (Li et al., 2011).

properties

IUPAC Name

5-bromo-2-ethenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-2-6-3-4-7(9)5-8(6)10/h2-5,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAWAZMJDCZCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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